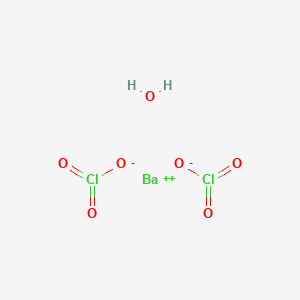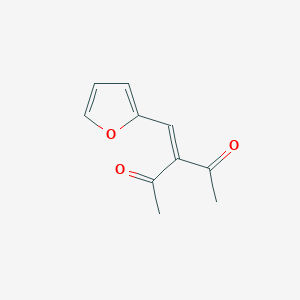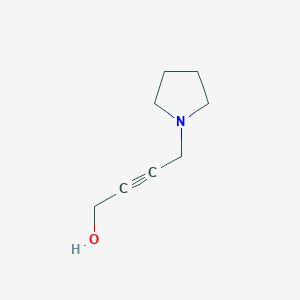
Chloric acid, barium salt, monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloric acid, barium salt, monohydrate is an inorganic compound with the chemical formula Ba(ClO3)2·H2O. It is a white crystalline solid that is highly soluble in water. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chloric acid, barium salt, monohydrate can be synthesized through the reaction of barium chloride with sodium chlorate in an aqueous solution. The reaction is as follows: [ \text{BaCl}_2 + 2 \text{NaClO}_3 \rightarrow \text{Ba(ClO}_3)_2 + 2 \text{NaCl} ]
Industrial Production Methods
In industrial settings, this compound is produced by reacting barium carbonate with chloric acid. The reaction is carried out under controlled conditions to ensure the purity of the final product: [ \text{BaCO}_3 + 2 \text{HClO}_3 \rightarrow \text{Ba(ClO}_3)_2 + \text{H}_2\text{O} + \text{CO}_2 ]
Análisis De Reacciones Químicas
Types of Reactions
Chloric acid, barium salt, monohydrate undergoes various chemical reactions, including:
Oxidation: It acts as an oxidizing agent in many reactions.
Reduction: It can be reduced to barium chloride and other by-products.
Substitution: It can participate in substitution reactions with other compounds.
Common Reagents and Conditions
Oxidation: Common reagents include reducing agents like sulfur dioxide.
Reduction: Common reagents include strong acids like hydrochloric acid.
Substitution: Conditions typically involve aqueous solutions and moderate temperatures.
Major Products Formed
Oxidation: Barium sulfate and chlorine dioxide.
Reduction: Barium chloride and water.
Substitution: Various barium salts depending on the substituent.
Aplicaciones Científicas De Investigación
Chloric acid, barium salt, monohydrate has numerous applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection of sulfate ions.
Biology: Employed in biological assays to study oxidative stress.
Medicine: Investigated for its potential use in radiographic imaging due to its high density.
Industry: Utilized in the manufacturing of pyrotechnics and explosives due to its oxidizing properties.
Mecanismo De Acción
The mechanism by which chloric acid, barium salt, monohydrate exerts its effects involves the release of chlorate ions, which act as strong oxidizing agents. These ions can disrupt cellular processes by oxidizing essential biomolecules, leading to cellular damage or death. The molecular targets include proteins, lipids, and nucleic acids, which are susceptible to oxidative damage.
Comparación Con Compuestos Similares
Similar Compounds
Barium chloride: Similar in terms of barium content but lacks the oxidizing properties of chloric acid, barium salt, monohydrate.
Sodium chlorate: Shares the chlorate ion but differs in the cation, leading to different solubility and reactivity profiles.
Potassium chlorate: Similar oxidizing properties but different solubility and stability characteristics.
Uniqueness
This compound is unique due to its combination of barium and chlorate ions, providing both high density and strong oxidizing capabilities. This makes it particularly useful in applications requiring both properties, such as in pyrotechnics and certain analytical chemistry techniques.
Propiedades
Fórmula molecular |
BaCl2H2O7 |
|---|---|
Peso molecular |
322.24 g/mol |
Nombre IUPAC |
barium(2+);dichlorate;hydrate |
InChI |
InChI=1S/Ba.2ClHO3.H2O/c;2*2-1(3)4;/h;2*(H,2,3,4);1H2/q+2;;;/p-2 |
Clave InChI |
CIADYQPMTWAHHH-UHFFFAOYSA-L |
SMILES canónico |
O.[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Ba+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Chloro-2,4-dihydrothiochromeno[4,3-C]pyrazole](/img/structure/B8796853.png)

![2-(Furan-2-yl)-5-(methylsulfanyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B8796865.png)

![8-Chloro-2-(4-fluorophenyl)imidazo[1,2-A]pyrazine](/img/structure/B8796880.png)

![cis-tert-butyl N-[3-(methanesulfonyloxy)cyclobutyl]carbamate](/img/structure/B8796887.png)
![[1,2,5]Thiadiazolo[3,4-d]pyrimidin-7-amine](/img/structure/B8796888.png)
![Benzo[d][1,3]dioxol-5-ylmethanamine hydrochloride](/img/structure/B8796896.png)
![tert-Butyl 2-benzyl-4-oxo-5,6,8,9-tetrahydro-3H-pyrimido[4,5-d]azepine-7(4H)-carboxylate](/img/structure/B8796912.png)




